
Peptidolipin NA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptidolipin NA is a cyclic lipopeptide derived from the bacterium Nocardia asteroides. This compound is characterized by its unique structure, which includes a peptide cyclized via an ester to an unusually long lipophilic tail. This compound has garnered significant attention due to its antibiotic properties, particularly its ability to interact with membrane lipid bilayers and generate ion-conducting pores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Peptidolipin NA undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lipophilic tail, affecting the compound’s interaction with lipid bilayers.
Reduction: This reaction can alter the peptide structure, potentially impacting its antibiotic properties.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified versions of this compound with altered lipophilic tails or peptide structures. These modifications can enhance the compound’s antibiotic properties or introduce new functionalities .
Aplicaciones Científicas De Investigación
Peptidolipin NA has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipopeptide synthesis and modification.
Biology: It serves as a tool for studying membrane interactions and ion channel formation.
Medicine: Its antibiotic properties make it a candidate for developing new antimicrobial agents.
Industry: It is used in the development of biosensors and other biotechnological applications
Mecanismo De Acción
Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .
Comparación Con Compuestos Similares
Peptidolipin NA belongs to a rare class of lipopeptides characterized by a peptide cyclized via an ester to a lipophilic tail. Similar compounds include:
Peptidolipin B-F: These compounds also exhibit antibacterial activity and share structural similarities with this compound.
Daptomycin: Another lipopeptide antibiotic, but it does not cyclize through the lipophilic tail.
This compound is unique due to its specific structure and the resulting antibiotic properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
2132-55-0 |
|---|---|
Fórmula molecular |
C50H89N7O11 |
Peso molecular |
964.3 g/mol |
Nombre IUPAC |
22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone |
InChI |
InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61) |
Clave InChI |
ISFFTEWJOFYRNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



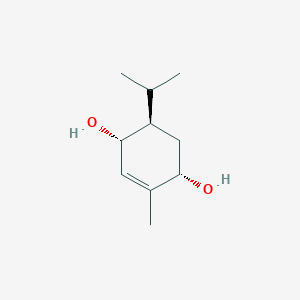
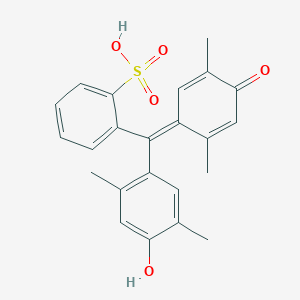

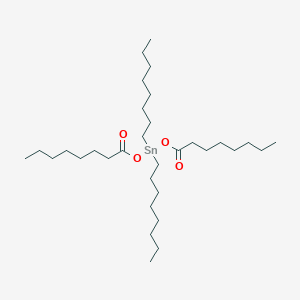
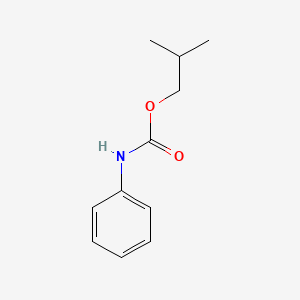
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

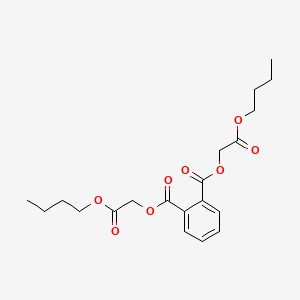

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


![[30]Annulene](/img/structure/B14747734.png)
